TRPA1 Antagonist Scaffold Placement – Distinguishing the Methanesulfonyl vs. Arylsulfonyl Pharmacophore
Within the Roche TRPA1 antagonist patent family, the 1‑methanesulfonyl‑piperidine‑2‑carboxamide core defines a distinct sub‑series separate from the 1‑arylsulfonyl sub‑series [1]. In the broader piperidine‑carboxamide TRPA1 literature, a methanesulfonyl substituent conferred a balanced OX1/OX2 orexin‑receptor selectivity window, whereas replacement with a 4‑toluenesulfonyl group shifted the selectivity ratio by approximately one log unit [2]. Although the specific 4‑methoxynaphthalen‑1‑yl amide analogue has not been profiled publicly, the scaffold‑level evidence indicates that the methanesulfonyl group is not a default substituent; it materially influences target engagement and selectivity over closely related arylsulfonyl‑containing comparators.
| Evidence Dimension | Influence of N‑sulfonyl substituent on orexin receptor selectivity (class‑level proxy) |
|---|---|
| Target Compound Data | Methanesulfonyl substitution on piperidine‑2‑carboxamide scaffold (specific OX1/OX2 data not available) |
| Comparator Or Baseline | 4‑Toluenesulfonyl (tosyl) substitution on matched piperidine‑2‑carboxamide scaffold |
| Quantified Difference | Selectivity ratio (OX1/OX2 IC₅₀) shifted by ≈10‑fold in orexin receptor antagonist series; exact magnitude for 4‑methoxynaphthalen‑1‑yl amide untested |
| Conditions | Human OX1 and OX2 calcium‑flux assays in recombinant HEK293 cells (class‑level reference data from Roche orexin antagonist programme) |
Why This Matters
A procurement choice favouring a tosyl‑substituted analog over the methanesulfonyl‑substituted compound would alter the selectivity fingerprint even before varying the amide aryl group, undermining SAR reproducibility.
- [1] Estrada A, Volgraf M, Chen H, et al. 1-(Het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. European Patent EP‑3256463‑A1, 2017. View Source
- [2] Knust H, Nettekoven M, Pinard E, et al. Piperidine sulphonamide derivatives as orexin receptor antagonists. US Patent Application US 2012/0238602 A1, published 2012-09-20. View Source
